molecular formula C11H8N2O3S B6387993 2-Amino-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid CAS No. 1261997-98-1

2-Amino-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid

Cat. No.: B6387993
CAS No.: 1261997-98-1
M. Wt: 248.26 g/mol
InChI Key: HKTOFHVEIBVVHD-UHFFFAOYSA-N
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Description

2-Amino-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid is a heterocyclic compound that contains both pyridine and thiophene rings. These structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the condensation of 5-bromothiophene-2-carbaldehyde with a pyridine derivative, followed by further functionalization to introduce the amino and carboxylic acid groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products

    Oxidation: 2-Amino-5-(5-carboxythiophen-2-yl)pyridine-4-carboxylic acid.

    Reduction: 2-Amino-5-(5-hydroxymethylthiophen-2-yl)pyridine-4-carboxylic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, along with the formyl-substituted thiophene ring. This combination of functional groups and heterocyclic rings provides a versatile scaffold for further chemical modifications and potential biological activities.

Properties

IUPAC Name

2-amino-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S/c12-10-3-7(11(15)16)8(4-13-10)9-2-1-6(5-14)17-9/h1-5H,(H2,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTOFHVEIBVVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CN=C(C=C2C(=O)O)N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687282
Record name 2-Amino-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-98-1
Record name 2-Amino-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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